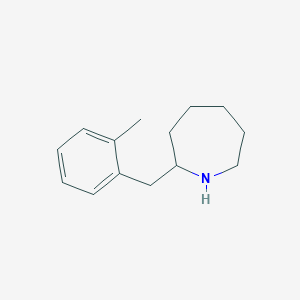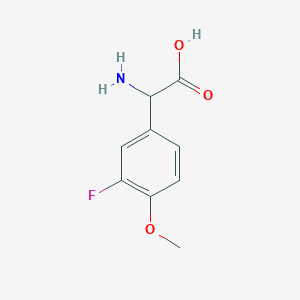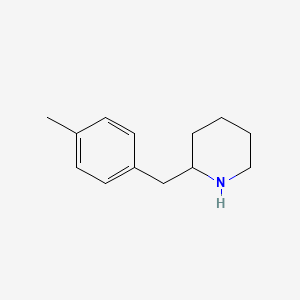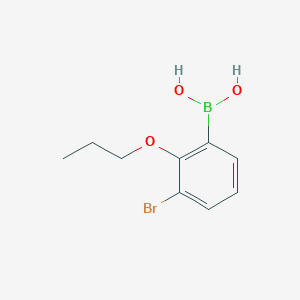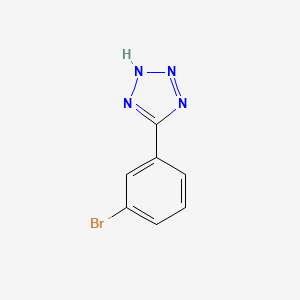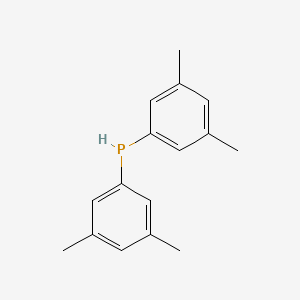
Bis(3,5-dimethylphenyl)phosphine
Descripción general
Descripción
Bis(3,5-dimethylphenyl)phosphine is a chemical compound used as a reactant in the preparation of various complexes. It has been used in the preparation of Iron (II) chiral diimine diphosphine complexes as catalysts for the asymmetric transfer hydrogenation of ketones .
Molecular Structure Analysis
The molecular formula of Bis(3,5-dimethylphenyl)phosphine is C16H19P . The molecular weight is 242.30 g/mol . The compound has a covalently-bonded unit count of 1 .Chemical Reactions Analysis
Bis(3,5-dimethylphenyl)phosphine can be used as a reactant to prepare Iron (II) chiral diimine diphosphine complexes as catalysts for the asymmetric transfer hydrogenation of ketones . It can also be used in the preparation of the complex of iridium with biphenol phosphite-phosphine bidentate ligand as an asymmetric catalyst for the hydrogenation of N-arylimines .Physical And Chemical Properties Analysis
Bis(3,5-dimethylphenyl)phosphine is a liquid at room temperature . It has a density of 1.017 g/mL at 25 °C . The compound has a refractive index (n20/D) of 1.599 .Aplicaciones Científicas De Investigación
Asymmetric Transfer Hydrogenation of Ketones
Bis(3,5-dimethylphenyl)phosphine: is utilized in the synthesis of Iron(II) chiral diimine diphosphine complexes . These complexes serve as catalysts for the asymmetric transfer hydrogenation of ketones . This process is crucial for producing chiral alcohols, which are valuable in the pharmaceutical industry for the creation of enantiomerically pure drugs.
Hydrogenation of N-arylimines
The compound forms complexes with iridium and biphenol phosphite-phosphine bidentate ligands. These complexes act as asymmetric catalysts for the hydrogenation of N-arylimines . This reaction is significant in the synthesis of various organic compounds, including amines, which are key intermediates in chemical synthesis.
Buchwald-Hartwig Cross Coupling Reaction
In organic chemistry, the Buchwald-Hartwig reaction is employed to form carbon-nitrogen bondsBis(3,5-dimethylphenyl)phosphine is used as a ligand in this reaction to couple aryl halides with amines, producing aryl amines . Aryl amines are important in the development of pharmaceuticals and agrochemicals.
Heck Reaction
This phosphine compound is also a ligand in the Heck reaction, which is used to catalyze the formation of carbon-carbon bonds between aryl halides and alkenes . The Heck reaction is widely used in the synthesis of fine chemicals and pharmaceuticals.
Hiyama Coupling
Bis(3,5-dimethylphenyl)phosphine: is involved in Hiyama coupling reactions, where it helps in the formation of carbon-carbon bonds between aryl or vinyl silanes and halides or pseudohalides . This reaction is particularly useful in the synthesis of complex organic molecules and polymers.
Negishi Coupling
As a ligand, it facilitates Negishi coupling, which is another method for forming carbon-carbon bonds, specifically between organozinc compounds and aryl or vinyl halides . Negishi coupling is advantageous for its tolerance of functional groups and its use in synthesizing biologically active compounds.
Sonogashira Coupling
In the Sonogashira coupling, Bis(3,5-dimethylphenyl)phosphine acts as a ligand to couple terminal alkynes with aryl or vinyl halides . This reaction is essential in the construction of carbon-carbon triple bonds and is widely used in the synthesis of natural products and pharmaceuticals.
Suzuki-Miyaura Coupling
Lastly, this phosphine derivative is used in Suzuki-Miyaura coupling reactions to bond aryl or vinyl boronic acids with aryl or vinyl halides . The Suzuki-Miyaura coupling is renowned for its efficiency in forming biaryl compounds, which are prevalent structures in organic electronics and pharmaceuticals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(3,5-dimethylphenyl)phosphine primarily targets catalytic reactions . It is used as a reactant in the preparation of various complexes that act as catalysts .
Mode of Action
The compound interacts with its targets by participating in catalytic reactions . It is used in the preparation of Iron (II) chiral diimine diphosphine complexes and the complex of iridium with biphenol phosphite-phosphine bidentate ligand .
Biochemical Pathways
The affected pathways involve the asymmetric transfer hydrogenation of ketones and the hydrogenation of N-arylimines . The compound’s action on these pathways leads to the formation of chiral phosphines with excellent stereoselectivity .
Result of Action
The molecular and cellular effects of Bis(3,5-dimethylphenyl)phosphine’s action are seen in the formation of chiral phosphines with excellent stereoselectivity . These phosphines are important in various chemical reactions, including those used in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFIUEZTNRNFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400477 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylphenyl)phosphine | |
CAS RN |
71360-06-0 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bis(3,5-dimethylphenyl)phosphine in the context of asymmetric catalysis?
A: Bis(3,5-dimethylphenyl)phosphine, often found as a substituent in larger molecules, plays a crucial role in synthesizing chiral diphosphine ligands, such as (R)- and (S)-2,2′-Bis(bis(3,5‐dimethylphenyl)phosphanyl)‐1,1′‐binaphthalene (Xyl-BINAP). [] These ligands are vital for enantioselective transition metal catalysis, enabling the production of single enantiomers of chiral molecules.
Q2: How does Xyl-BINAP, containing Bis(3,5-dimethylphenyl)phosphine moieties, contribute to enantioselective catalysis?
A: Xyl-BINAP, with its bulky 3,5-dimethylphenyl groups attached to the phosphorus atoms, creates a chiral environment around the metal center when coordinated. This steric hindrance from the Bis(3,5-dimethylphenyl)phosphine moieties enforces a specific orientation of reactants during catalysis, favoring the formation of one enantiomer over the other. This selectivity is essential for synthesizing chiral pharmaceuticals and other bioactive compounds where only one enantiomer exhibits the desired biological activity. []
Q3: How is the purity of Xyl-BINAP assessed, considering its importance in enantioselective synthesis?
A: The purity of Xyl-BINAP is crucial for achieving high enantiomeric excesses in catalytic reactions. Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination, are employed to assess the compound's purity. Additionally, high-performance liquid chromatography (HPLC) using a chiral stationary phase allows for determining the enantiomeric purity of Xyl-BINAP, ensuring its effectiveness in asymmetric catalysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

